Product packaging for (2-Benzoxazol-2-ylthioethyl)fluorosulfone(Cat. No.:CAS No. 303016-50-4)

(2-Benzoxazol-2-ylthioethyl)fluorosulfone

Cat. No.: B2712539
CAS No.: 303016-50-4
M. Wt: 261.29
InChI Key: FAZRZRBKXAACNE-UHFFFAOYSA-N
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Description

(2-Benzoxazol-2-ylthioethyl)fluorosulfone is a synthetic benzoxazole derivative intended for research applications. The benzoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide spectrum of pharmacological activities . Benzoxazole-based compounds have demonstrated significant potential in scientific research, including antimicrobial , antifungal , and anticancer activities . Furthermore, benzoxazole derivatives are being explored as novel inhibitors for therapeutic targets such as Toll-like receptors and 5-lipoxygenase (5-LOX) . The specific combination of the benzoxazole ring, thioethyl linker, and fluorosulfone group in this compound suggests its utility as a versatile building block or a potential covalent modulator in the development of bioactive molecules. Researchers can leverage this reagent for constructing more complex chemical entities or for probing biological mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO3S2 B2712539 (2-Benzoxazol-2-ylthioethyl)fluorosulfone CAS No. 303016-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3S2/c10-16(12,13)6-5-15-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZRZRBKXAACNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Chemical Compound

Retrosynthetic Analysis and Strategic Design Considerations

A logical retrosynthetic analysis of (2-Benzoxazol-2-ylthioethyl)fluorosulfone suggests a strategic disconnection at the sulfonyl fluoride (B91410) and thioether moieties. The primary disconnection is at the C-S bond of the thioether, leading to two key precursors: 2-mercaptobenzoxazole (B50546) and a suitable 2-carbon electrophile bearing the fluorosulfonyl group. An alternative, and often more practical, disconnection severs the S-C bond between the sulfur atom and the ethyl chain, pointing to 2-mercaptobenzoxazole and a 2-haloethylfluorosulfone.

However, a more convergent and strategically sound approach involves building the thioether linkage first, followed by the formation of the sensitive sulfonyl fluoride group in a late-stage transformation. This strategy minimizes potential side reactions and degradation of the desired sulfonyl fluoride moiety. This leads to the following retrosynthetic pathway:

Target Molecule Disconnection: The final step is the formation of the sulfonyl fluoride. This points to an intermediate precursor, such as a corresponding sulfonic acid or sulfonyl chloride, derived from the thioether.

Thioether Precursor Disconnection: The thioether, 2-(benzoxazol-2-ylthio)ethanol, can be disconnected at the sulfur-ethyl bond. This identifies 2-mercaptobenzoxazole and a 2-carbon electrophile like 2-chloroethanol (B45725) or ethylene (B1197577) oxide as the primary synthons.

Benzoxazole (B165842) Disconnection: The 2-mercaptobenzoxazole precursor is readily disconnected to its fundamental building blocks: 2-aminophenol (B121084) and carbon disulfide. chemicalbook.comgoogle.com

This analysis establishes a linear synthetic sequence: construction of the benzoxazole ring, introduction of the thioether side chain, and finally, the challenging conversion of the terminal functional group to a sulfonyl fluoride.

Precursor Synthesis Pathways for the Benzoxazole and Thioether Moieties

The synthesis of the key intermediate, 2-(benzoxazol-2-ylthio)ethanol, begins with the formation of 2-mercaptobenzoxazole. This is a well-established reaction, typically achieved by condensing 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521) or potassium carbonate. chemicalbook.comgoogle.com Alternative methods utilize alkali metal alkylxanthates, which can be formed in situ. chemicalbook.com

Once 2-mercaptobenzoxazole is obtained, the thioether linkage is installed via an S-alkylation reaction. The sulfur atom of 2-mercaptobenzoxazole is nucleophilic and readily reacts with an appropriate electrophile. For the synthesis of the target precursor, 2-(benzoxazol-2-ylthio)ethanol, a common reagent is 2-chloroethanol. The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or DMF, with a base like anhydrous potassium carbonate to deprotonate the thiol and facilitate the nucleophilic attack. mdpi.comnih.gov

The general reaction scheme is as follows:

Step 1: Benzoxazole Formation: 2-Aminophenol reacts with carbon disulfide (CS₂) in an alcoholic solution of potassium hydroxide (KOH) under reflux to yield 2-mercaptobenzoxazole.

Step 2: S-Alkylation: 2-Mercaptobenzoxazole is then treated with 2-chloroethanol in the presence of K₂CO₃ in a solvent like acetone to yield the thioether precursor, 2-(benzoxazol-2-ylthio)ethanol. mdpi.com

Fluorosulfonylation Reactions and Optimization of Reaction Conditions

The conversion of the thioether precursor to the final this compound is the most critical and challenging step. This transformation requires the oxidation of the sulfur atom to the S(VI) oxidation state and subsequent introduction of a fluorine atom. This can be achieved through direct or indirect strategies.

Direct Fluorosulfonylation Approaches

Direct methods aim to convert a thiol or disulfide into a sulfonyl fluoride in a single operational step, often using a combined oxidant and fluoride source. ccspublishing.org.cn

One modern approach involves the use of Selectfluor® (N-fluorodibenzenesulfonimide) in refluxing conditions, which can convert thiols or disulfides directly into sulfonyl fluorides. ccspublishing.org.cnnih.gov Another innovative and environmentally benign method is electrochemical oxidative coupling. This technique uses thiols or disulfides as starting materials and an inexpensive fluoride source like potassium fluoride (KF) under mild, catalyst-free conditions. nih.govacs.org This electrochemical approach avoids the need for stoichiometric chemical oxidants and displays a broad substrate scope, accommodating various alkyl and heteroaryl thiols. nih.govacs.org

MethodReagentsKey FeaturesReference
Electrochemical OxidationThiol/Disulfide, KF, Pyridine, CH₃CN/HClMild conditions, avoids chemical oxidants, cost-effective. nih.gov, acs.org
Selectfluor® OxidationThiol/Disulfide, Selectfluor®Acts as both oxidant and fluorine source. nih.gov, ccspublishing.org.cn

Indirect Fluorosulfonylation Strategies

Indirect strategies are often more traditional and reliable, involving a two-step process: oxidation of the sulfur compound to a stable intermediate (sulfonyl chloride or sulfonic acid), followed by a halide exchange or deoxyfluorination reaction.

The most common indirect route involves the oxidative chlorination of the corresponding thiol to form a sulfonyl chloride, which is then converted to the sulfonyl fluoride. ccspublishing.org.cnmdpi.com

Oxidative Chlorination: The precursor thiol can be oxidized with reagents like aqueous sodium hypochlorite (B82951) (NaOCl) or a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to yield the corresponding sulfonyl chloride. mdpi.comthieme-connect.comnih.gov This avoids the direct use of hazardous chlorine gas. nih.gov

Chloride-Fluoride Exchange: The resulting sulfonyl chloride is then treated with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), to perform the halogen exchange and yield the final sulfonyl fluoride. ccspublishing.org.cnmdpi.comorganic-chemistry.org

Alternatively, the thioether can be oxidized to a sulfonic acid. This sulfonic acid can then be converted to the sulfonyl fluoride using deoxyfluorinating agents like Xtalfluor-E® or by conversion to its sodium salt followed by reaction with thionyl fluoride. researchgate.netnih.govrsc.org

IntermediateStep 1 Reagents (Formation)Step 2 Reagents (Conversion to -SO₂F)Key FeaturesReferences
Sulfonyl ChlorideNaOCl or H₂O₂/SOCl₂KF or KHF₂Well-established, avoids Cl₂ gas. mdpi.com, ccspublishing.org.cn, thieme-connect.com
Sulfonic AcidStrong Oxidizing Agent (e.g., H₂O₂, KMnO₄)Xtalfluor-E® or Thionyl Fluoride (SOF₂)Bypasses unstable sulfonyl chloride intermediates. researchgate.net, nih.gov, rsc.org
Sulfonyl HydrazideN/ASelectfluor®Metal-free method, performed in water. researchgate.net

Optimization of these reactions involves careful control of temperature, stoichiometry of reagents, and choice of solvent to maximize yield and minimize the formation of byproducts such as sulfonic acid from hydrolysis. acs.org

Purification and Methodologies for Compound Isolation

The purification of the final product, this compound, requires techniques suitable for moderately polar, non-volatile organic compounds. After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. The organic phase is then dried over an anhydrous salt like sodium sulfate (B86663) and concentrated under reduced pressure. mdpi.com

The primary method for purification of the crude product is column chromatography on silica (B1680970) gel. A gradient of non-polar to moderately polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is commonly employed to elute the desired compound and separate it from unreacted starting materials and byproducts. mdpi.com

If the final compound is a crystalline solid, recrystallization can be an effective final purification step. This involves dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. Simple filtration can sometimes be sufficient if the product precipitates cleanly from the reaction mixture. rsc.org The purity of the isolated compound is confirmed using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis. uobaghdad.edu.iq

Reactivity and Mechanistic Investigations of the Chemical Compound

Electrophilic Reactivity of the Fluorosulfone Group in Model Systems

In model systems, the fluorosulfone group (more broadly, the sulfonyl fluoride (B91410) group, -SO₂F) is recognized as a moderately reactive electrophile. rsc.orgsemanticscholar.org Its reactivity is generally lower than that of sulfonyl chlorides (-SO₂Cl) but sufficient to engage with strong nucleophiles. dntb.gov.ua The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom, making it the primary site for nucleophilic attack. Sulfonyl fluorides are notably stable in aqueous environments compared to other sulfonyl halides, a property that has made them valuable as "warheads" in chemical biology for selectively targeting nucleophilic residues in proteins. rsc.org The reaction typically involves the displacement of the fluoride ion.

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

Specific kinetic and thermodynamic data for transformations involving (2-Benzoxazol-2-ylthioethyl)fluorosulfone are unavailable. Generally, the kinetics of nucleophilic substitution at a sulfonyl fluoride center depend on several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents attached to the sulfur atom. researchgate.netmdpi.com Reactions are typically second-order, with the rate being dependent on the concentration of both the sulfonyl fluoride and the nucleophile. Thermodynamic studies on simple molecules like sulfuryl fluoride (SO₂F₂) have been conducted to determine properties such as entropy and Gibbs free energy of solvation, but this data cannot be directly extrapolated to a complex molecule like the one . mdpi.com

Chemo-selectivity and Orthogonality Considerations in Complex Chemical Environments

The concept of chemo-selectivity is central to the application of sulfonyl fluorides in complex environments like cell lysates. rsc.org The sulfonyl fluoride moiety is known for its "tunable" reactivity. It is relatively inert to many biological nucleophiles but can be induced to react with specific amino acid side chains (like serine, lysine, or tyrosine) within the constrained environment of a protein's active site. rsc.orgdntb.gov.ua This "privileged" reactivity allows sulfonyl fluoride-containing molecules to act as selective covalent probes. rsc.org Without experimental data, one can only speculate that the benzoxazole (B165842) and thioethyl portions of the molecule would influence target recognition and binding, thereby directing the chemo-selective reaction of the fluorosulfone warhead.

Mechanistic Pathways of Nucleophilic Attack and Displacement Reactions Involving the Fluorosulfone

The primary mechanistic pathway for the reaction of a sulfonyl fluoride with a nucleophile is a nucleophilic substitution at the sulfur atom. This generally proceeds through an addition-elimination mechanism involving a transient, pentacoordinate sulfur intermediate (a trigonal bipyramidal structure). The nucleophile attacks the electrophilic sulfur atom, forming this intermediate, which then collapses by ejecting the fluoride anion as the leaving group. nih.gov While alkyl fluorides are generally poor substrates for Sₙ2 reactions due to the strength of the C-F bond, the S-F bond in a sulfonyl fluoride is more labile due to the highly electrophilic nature of the hexavalent sulfur center. cas.cnresearchgate.net

Influence of the Benzoxazole and Thioethyl Moieties on Fluorosulfone Reactivity Profiles

The benzoxazole and thioethyl moieties would be expected to influence the reactivity of the fluorosulfone group through electronic and steric effects.

Electronic Effects: The benzoxazole ring system is a heterocyclic aromatic structure. nih.govresearchgate.net Depending on its point of attachment, it could exert an inductive electron-withdrawing effect, which might slightly increase the electrophilicity of the sulfonyl sulfur. The thioether linkage (-S-) in the thioethyl group can be oxidized and could also influence the electronic environment, although its primary role is likely as a flexible linker.

Computational and Theoretical Studies of the Chemical Compound

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed research findings from studies on related benzoxazole (B165842) derivatives show that DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p), provide reliable geometric and electronic parameters. marmara.edu.trnih.gov For (2-Benzoxazol-2-ylthioethyl)fluorosulfone, these calculations would typically start with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated.

The molecular electrostatic potential (MEP) surface is a key output, which maps the electrostatic potential onto the electron density surface. This visualization helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netresearchgate.net For instance, the nitrogen atom in the benzoxazole ring and the oxygen atoms of the fluorosulfone group are expected to be regions of negative potential, while the sulfur atom and the hydrogen atoms are likely to be regions of positive potential.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to provide a quantitative measure of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices are instrumental in comparing the reactivity of different molecules. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents expected values based on computational studies of similar molecules and is for illustrative purposes.

PropertyPredicted ValueSignificance
HOMO Energy-7.0 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.5 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DIndicates overall polarity of the molecule

Reaction Pathway Modeling and Transition State Analysis

Understanding the potential chemical transformations of this compound requires the modeling of reaction pathways and the analysis of transition states. This is particularly relevant for predicting its stability, degradation pathways, or its mechanism of action in a biological context. DFT calculations are the primary tool for these investigations. marmara.edu.tr

For example, the fluorosulfone group is known for its reactivity towards nucleophiles in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. ccspublishing.org.cn Theoretical modeling can be used to study the reaction of this compound with various nucleophiles. The process involves identifying the reactants, products, and any intermediates along the reaction coordinate. The transition state (TS), which is the highest energy point along the reaction pathway, is then located. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Computational studies on the synthesis of benzoxazole derivatives have employed DFT to model reaction mechanisms and explain product selectivity. marmara.edu.tr A similar approach could be applied to this compound. For instance, the hydrolysis of the fluorosulfone group or the cleavage of the thioether linkage could be modeled. The calculations would provide the geometries of the transition states and the activation energies for these potential reactions, offering insights into the compound's stability under different conditions.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it connects the desired reactants and products. This ensures that the modeled reaction pathway is correct.

Prediction of Structure-Reactivity Relationships and Selectivity

Computational methods are invaluable for predicting structure-reactivity relationships and the selectivity of a compound. For this compound, this could involve understanding how structural modifications would affect its reactivity or its interaction with a biological target. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to these predictions. rsc.orgfigshare.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the 3D properties of a series of molecules with their biological activity. rsc.orgfigshare.com If a set of this compound analogs with known activities were available, these methods could be used to create a model to predict the activity of new, unsynthesized analogs. The contour maps generated from these analyses would highlight regions of the molecule where modifications are likely to increase or decrease activity.

Molecular docking is another powerful technique used to predict the binding mode and affinity of a molecule to a biological target, such as a protein or enzyme. researchgate.netnih.gov If this compound is being investigated as a potential drug candidate, docking studies could be performed to understand how it interacts with the active site of its target protein. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The docking score provides an estimate of the binding affinity.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.netacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its conformation.

For this compound, MD simulations can be used to perform a thorough conformational analysis. The ethylthio linker provides conformational flexibility, and MD simulations can explore the accessible conformations and their relative populations. This is important as the biological activity of a molecule can be highly dependent on its conformation.

MD simulations are also crucial for studying the interactions of this compound with its environment, such as a solvent or a biological membrane. In the context of drug design, MD simulations of a ligand-protein complex, obtained from molecular docking, can be used to assess the stability of the binding mode and to calculate the binding free energy with greater accuracy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). rsc.orgresearchgate.net

Theoretical Basis for Spectroscopic Properties and Interactions

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. frontiersin.orgresearchgate.net

By calculating the vertical excitation energies, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. This can be compared with experimental data to confirm the structure of the compound. The calculations can also provide insights into the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions. frontiersin.orgresearchgate.net

Theoretical calculations of vibrational frequencies using DFT can be used to interpret experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities of the vibrational modes can be correlated with the experimental peaks, aiding in the assignment of the spectral bands to specific molecular motions.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts can be compared with experimental NMR data to help in the structural elucidation of the molecule.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "(2-Benzoxazol-2-ylthioethyl)fluorosulfone" and for probing the mechanisms of its reactions. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring and the aliphatic protons of the ethylthio chain. The aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), with their splitting patterns providing information about the substitution on the benzene (B151609) ring. nih.govrsc.org The two methylene (B1212753) groups of the ethyl linker would present as two triplets due to spin-spin coupling. The methylene group attached to the sulfur atom (-S-CH₂-) would likely resonate at a different chemical shift compared to the methylene group adjacent to the fluorosulfone group (-CH₂-SO₂F), offering a clear signature of the ethylthio bridge.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The benzoxazole ring system will display a set of signals in the aromatic region (typically 110-165 ppm). clockss.orgmdpi.com The C2 carbon of the benzoxazole, being attached to both nitrogen and the sulfur-linked side chain, is expected to have a characteristic chemical shift. mdpi.com The two methylene carbons of the ethyl group will also be distinguishable.

Mechanistic studies involving "this compound" can be effectively carried out using NMR. For instance, by monitoring the changes in the chemical shifts and signal intensities of the reactant and any forming products over time, the kinetics of a reaction can be determined. Furthermore, the identification of intermediate species may be possible through specialized NMR techniques, providing valuable insights into the reaction pathway. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and to establish connectivity within the molecule, which is crucial for characterizing any reaction products or intermediates. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzoxazole Aromatic Protons7.20 - 7.80 (m)-
Benzoxazole Aromatic Carbons-110.0 - 152.0
Benzoxazole C2-~164.0
-S-CH ₂-~3.50 (t)~35.0
-CH ₂-SO₂F~3.80 (t)~55.0

Note: The predicted chemical shifts are estimates based on data for structurally related compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Reaction Product Identification and Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "this compound" and for identifying products formed in its reactions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence.

The fragmentation pattern of "this compound" under electron ionization (EI) or electrospray ionization (ESI) can offer significant structural information. Key fragmentation pathways would likely involve the cleavage of the C-S and S-C bonds in the ethylthio linker, as well as the loss of the fluorosulfonyl group (-SO₂F). The benzoxazole ring itself is relatively stable, and its characteristic fragment ions would be expected in the mass spectrum. acs.org

In the context of reaction monitoring, MS can be used to identify the molecular weights of reactants, intermediates, and products in a reaction mixture. This is particularly useful for elucidating reaction pathways. For example, by analyzing samples at different time points during a reaction, the formation and consumption of various species can be tracked. Tandem mass spectrometry (MS/MS) can further aid in the structural characterization of unknown products by isolating a specific ion and inducing further fragmentation to obtain more detailed structural information. This technique is invaluable for distinguishing between isomeric products and for confirming the proposed structures of reaction intermediates. kobv.de

Interactive Data Table: Plausible Mass Fragments of this compound

Fragment Proposed Structure Plausible m/z
[M]⁺C₉H₈FNO₃S₂⁺261.0
[M - SO₂F]⁺C₉H₈NS₂⁺194.0
[Benzoxazole-S-CH₂]⁺C₈H₆NS⁺150.0
[Benzoxazole-S]⁺C₇H₄NS⁺134.0
[Benzoxazole]⁺C₇H₅NO⁺119.1

Note: The m/z values are nominal and based on the most common isotopes. The actual observed m/z values in high-resolution MS would be more precise.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like many benzoxazole derivatives. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be suitable for the separation and quantification of "this compound". The retention time of the compound would be dependent on its polarity and the specific chromatographic conditions. Purity assessment can be performed by integrating the peak area of the main compound and any impurities detected by a UV detector set at a wavelength where the benzoxazole chromophore absorbs strongly.

Gas Chromatography (GC): If "this compound" is sufficiently volatile and thermally stable, gas chromatography can be a high-resolution separation technique. Coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities. clockss.org The choice of the stationary phase in the GC column is critical for achieving good separation from potential impurities or side products.

Thin-layer chromatography (TLC) is also a valuable tool for rapid reaction monitoring and for determining the appropriate solvent system for column chromatography purification. researchgate.net

Interactive Data Table: Representative Chromatographic Conditions

Technique Stationary Phase Mobile Phase/Carrier Gas Expected Retention Behavior
HPLCC18 silica (B1680970) gelAcetonitrile/Water gradientRetention time dependent on compound polarity and gradient profile.
GCPhenyl-methylpolysiloxaneHeliumElution order based on volatility and interaction with the stationary phase.

Spectroscopic Techniques for Monitoring Reaction Progress and Chemical Environment (e.g., UV-Vis, Fluorescence, IR)

Various spectroscopic techniques are employed to monitor the progress of reactions involving "this compound" and to probe its chemical environment.

UV-Vis Spectroscopy: The benzoxazole moiety in "this compound" contains a chromophore that absorbs ultraviolet (UV) light. Benzoxazole derivatives typically exhibit absorption maxima in the UV region, often between 300 and 400 nm. scielo.brchemicalbook.com Changes in the substitution pattern or the chemical environment of the benzoxazole ring can lead to shifts in the absorption maximum (λmax) and changes in the molar absorptivity. This property can be exploited to monitor reaction progress, for example, by observing the disappearance of the reactant's absorption band and the appearance of a new band corresponding to the product.

Fluorescence Spectroscopy: Many benzoxazole derivatives are known to be fluorescent. nih.gov The fluorescence emission properties, including the emission wavelength and quantum yield, are often sensitive to the molecular structure and the surrounding environment. While not all benzoxazole derivatives are strongly fluorescent, this technique can be a highly sensitive method for detecting the compound and for studying its interactions with other molecules, if applicable.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for monitoring their transformation during a chemical reaction. The IR spectrum of "this compound" would show characteristic absorption bands for the benzoxazole ring (C=N, C=C, and C-O stretching vibrations), the C-S bond, and, notably, the fluorosulfone group. The S=O stretching vibrations of the sulfonyl group typically appear as strong bands in the region of 1350-1450 cm⁻¹ (asymmetric stretch) and 1150-1250 cm⁻¹ (symmetric stretch). researchgate.net The S-F stretch would also give a characteristic absorption. Monitoring the appearance or disappearance of these key vibrational bands can provide real-time information about the progress of a reaction. researchgate.net

Interactive Data Table: Key Spectroscopic Data for Benzoxazole and Sulfonyl Fluoride (B91410) Moieties

Technique Functional Group Characteristic Wavelength/Wavenumber
UV-VisBenzoxazoleλmax ≈ 300 - 350 nm
IRBenzoxazole C=N~1650 cm⁻¹
IRSulfonyl S=O (asymmetric)~1400 cm⁻¹
IRSulfonyl S=O (symmetric)~1200 cm⁻¹
IRS-F~800 cm⁻¹

Future Directions and Emerging Research Avenues

Innovations in Fluorosulfone Synthetic Chemistry and Derivative Design

The synthesis of sulfonyl fluorides and their derivatives is evolving beyond traditional methods, with a focus on efficiency, diversity, and greener processes. A key area of innovation is the use of fluorosulfonyl radicals (•SO2F) as a concise and efficient pathway to produce a wide array of sulfonyl fluorides. rsc.orgeurekalert.org This approach circumvents the need for potentially unpleasant thiols and allows for greater variation in the carbon fragments attached to the sulfonyl group. eurekalert.org

Furthermore, Diversity Oriented Clicking (DOC) is emerging as a robust strategy for the rapid synthesis of functional libraries from core "SuFExable" hubs. nih.gov This modular approach enables the assembly of diverse compounds through multiple reaction pathways, such as the stereoselective Michael-type additions to 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs). nih.gov These methods greatly enrich the chemical space accessible to researchers, facilitating the discovery of novel molecules with tailored properties. nih.gov Additionally, photocatalysis and electrocatalysis are being employed to synthesize S(VI)-fluoride compounds in a safer and more environmentally friendly manner. eurekalert.org

Synthetic InnovationDescriptionKey Advantages
Fluorosulfonyl Radicals Direct fluorosulfonylation using •SO2F species generated from various precursors. rsc.orgeurekalert.orgConcise, efficient, avoids harsh reagents, allows for broad functionalization. rsc.org
Diversity Oriented Clicking (DOC) Modular assembly of compounds from core SuFExable hubs like SASFs via multiple reaction pathways. nih.govRapid generation of diverse chemical libraries, minimal purification needed. nih.gov
Photocatalysis/Electrocatalysis Use of light or electricity to mediate the synthesis of S(VI)-fluoride compounds. eurekalert.orgGreen and safe reaction conditions, novel reactivity patterns. eurekalert.org

Expansion of the Bioconjugation Toolbox with Novel Chemistries

The reliability and specific reactivity of the sulfonyl fluoride (B91410) group under physiological conditions have established it as a valuable tool in chemical biology, particularly for bioconjugation. nih.govnih.gov The SuFEx reaction provides a powerful method for covalently modifying proteins, enabling applications in target identification, activity-based protein profiling, and the development of covalent inhibitors. nih.govrsc.org

Future research will likely focus on developing novel bioorthogonal reagents that expand the scope and applicability of fluorosulfone-based ligations. nih.gov The goal is to create methodologies that are highly selective for specific amino acid residues on a protein's surface, function efficiently at low concentrations, and tolerate the complex aqueous environment of living systems. nih.gov The development of new SuFEx-based probes will continue to be a priority, allowing for the selective covalent capture of proteins both in vitro and in vivo. nih.gov This expansion of the bioconjugation toolbox will provide researchers with more sophisticated tools to study and manipulate biological processes. nih.gov

Integration with Advanced Imaging Modalities for Research (as a probe component)

Fluorosulfone-containing molecules are promising candidates for the development of advanced molecular imaging probes. nih.gov Their ability to be incorporated into larger molecules that target specific biological entities, coupled with the stability of the sulfonyl fluoride group, makes them suitable for creating probes for various imaging techniques. rsc.org

The future in this area lies in the creation of multimodality probes, which combine the strengths of different imaging techniques into a single agent. nih.gov For instance, a probe could be designed to incorporate a fluorophore for optical fluorescence imaging (OFI), a paramagnetic center like Gadolinium(III) for magnetic resonance imaging (MRI), and a radionuclide for positron emission tomography (PET). rsc.orgnih.govnih.gov Such probes offer a synergistic approach, where PET provides high sensitivity for in vivo imaging without penetration limits, while MRI offers superior soft-tissue contrast and anatomical detail, and OFI allows for high-resolution imaging at the cellular level. nih.gov The development of fluorosulfone-based probes that can be activated by specific biological triggers or external stimuli (e.g., light) represents another exciting frontier, enabling more precise spatial and temporal control over imaging signals. nih.govintegratedcancermedicine.org

Imaging ModalityStrengthsPotential Integration with Fluorosulfone Probes
Positron Emission Tomography (PET) High sensitivity, quantitative, no depth limitation. nih.govnih.govIncorporation of a positron-emitting isotope (e.g., 18F) for whole-body imaging of disease processes.
Magnetic Resonance Imaging (MRI) High spatial resolution, excellent soft-tissue contrast, non-ionizing radiation. nih.govintegratedcancermedicine.orgAttachment to a contrast agent to visualize anatomical structures and probe function. rsc.org
Optical Fluorescence Imaging (OFI) High spatial resolution (histologic level), real-time capability, low cost. nih.govConjugation to a fluorescent dye for cellular and superficial tissue imaging.

Exploration of Novel SuFEx Click Reactions with Diverse Nucleophiles

The versatility of SuFEx chemistry stems from the ability of the SVI-F bond to react reliably with a range of nucleophiles under specific conditions. researchgate.netnih.gov While reactions with phenols (S-O bond formation) and amines (S-N bond formation) are well-established, research is actively expanding the repertoire of SuFExable nucleophiles. sigmaaldrich.comnih.gov

Future work will focus on exploring reactions with less conventional nucleophiles to forge new types of chemical linkages. For example, ethenesulfonyl fluoride (ESF) acts as a Michael acceptor for not only N, O, and S nucleophiles but also carbon-based nucleophiles, opening avenues for S-C bond formation. sigmaaldrich.com The development of multidimensional SuFEx hubs, such as thionyl tetrafluoride (SOF4) and iminosulfur oxydifluorides, allows for the sequential and controlled reaction with different nucleophiles, enabling the construction of complex molecular architectures. nih.govjk-sci.com The discovery of new catalysts and reaction conditions will be crucial to unlock the reactivity of the S-F bond towards an even broader array of nucleophilic partners, further solidifying SuFEx as a cornerstone of click chemistry. researchgate.netnih.gov

Multidisciplinary Research Opportunities in Chemical Biology and Materials Science

The robust and modular nature of SuFEx click chemistry positions fluorosulfone compounds at the intersection of multiple scientific disciplines. rsc.orgeurekalert.org The applications of this "connective" chemistry are rapidly expanding beyond traditional organic synthesis into the realms of chemical biology, drug discovery, and materials science. sigmaaldrich.comresearchgate.net

In chemical biology, sulfonyl fluorides are being used to design sophisticated chemical probes to investigate protein function and identify new therapeutic targets. nih.govrsc.org In drug discovery, the stability and specific reactivity of the sulfonyl fluoride moiety are being leveraged to develop novel covalent drugs with improved efficacy and selectivity. researchgate.net

In materials science, SuFEx chemistry is being applied to the synthesis of novel polymers, such as polysulfates and polysulfonates. researchgate.net The high efficiency and functional group tolerance of the reaction allow for the creation of advanced materials with precisely defined properties. Future opportunities include the development of functional surfaces, responsive hydrogels, and advanced polymer composites by anchoring fluorosulfone-containing modules onto various substrates and polymer backbones. eurekalert.orgresearchgate.net

Development of Automated and High-Throughput Synthetic Methodologies

To fully realize the potential of fluorosulfone chemistry and the vast libraries of compounds made possible by SuFEx, the development of automated and high-throughput synthetic methods is essential. youtube.comdrugdiscoverytrends.com Commercially available automated synthesis modules, originally designed for applications like PET radiotracer production, can be adapted for multi-step syntheses of fluorosulfone derivatives. nih.govnih.gov

The integration of robotic liquid handlers with automated storage systems can create platforms for fully automated chemical inventory and compound synthesis. youtube.com These systems can perform sequential reactions, purifications, and analyses, significantly accelerating the design-make-test cycle in drug discovery and materials research. youtube.com Furthermore, the application of continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and increased spacetime yield, which is particularly relevant for the scalable production of key fluorosulfone precursors like aryl sulfonyl chlorides. mdpi.com These automated approaches will enable researchers to explore chemical diversity on an unprecedented scale, speeding up the discovery of new functional molecules. drugdiscoverytrends.com

Q & A

Basic Question: What are the recommended synthetic methodologies for (2-Benzoxazol-2-ylthioethyl)fluorosulfone, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of benzoxazole-sulfone derivatives typically involves nucleophilic substitution or oxidation reactions. For example, sulfone formation can be achieved by oxidizing thioethers using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (40–60°C) in aprotic solvents (e.g., dichloromethane) . Evidence from analogous sulfone syntheses highlights the critical role of base selection (e.g., sodium carbonate) to deprotonate thiol intermediates and stabilize reactive species . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of thioether to oxidizer) and inert atmospheres to prevent side reactions.

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming the benzoxazole and sulfone moieties. The sulfone group deshields adjacent protons, causing distinct downfield shifts (~δ 3.5–4.5 ppm for methylene groups adjacent to sulfone) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the S=O bond (typically 1.43–1.45 Å) and dihedral angles between benzoxazole and sulfone groups, which influence electronic conjugation .
  • Fluorescence Spectroscopy : Benzoxazole derivatives exhibit absorption maxima at 290–350 nm and emission at 350–475 nm in polar solvents, with quantum yields dependent on substituent electronic effects .

Advanced Question: How do solvent polarity and hydrogen-bonding capacity affect the photophysical properties of this compound?

Methodological Answer:
Solvent polarity directly impacts the Stokes shift and fluorescence quantum yield. In polar aprotic solvents (e.g., DMSO), intramolecular charge transfer (ICT) states are stabilized, red-shifting emission maxima. Hydrogen-bonding solvents (e.g., methanol) disrupt π-π stacking, reducing aggregation-caused quenching (ACQ). For example, benzoxazole-acetylene derivatives show a 20–30 nm bathochromic shift in emission when moving from hexane to ethanol . Researchers should compare solvent dielectric constants (ε) and Kamlet-Taft parameters (β, hydrogen-bond acceptance) to design fluorescence-based assays.

Advanced Question: What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO gaps), predicting nucleophilic/electrophilic sites. For sulfone derivatives, the LUMO is often localized on the sulfone group, facilitating Michael additions .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability, critical for understanding aggregation behavior in biological media.
  • TD-DFT : Predicts UV-Vis absorption spectra by simulating electronic transitions, validated against experimental λmax values .

Advanced Question: How can researchers resolve contradictions in reported reactivity of benzoxazole-sulfone hybrids across different studies?

Methodological Answer:
Discrepancies often arise from variations in substituent electronic effects or reaction conditions. For example:

  • Steric Effects : Bulky substituents on the benzoxazole ring may hinder sulfone participation in nucleophilic attacks. Compare crystallographic data (e.g., dihedral angles >60° indicate reduced conjugation) .
  • pH Sensitivity : Sulfone reactivity in aqueous media depends on protonation states. Use pH-controlled experiments (e.g., buffered solutions at pH 7.4 vs. 2.0) to assess stability .
  • Cross-Study Validation : Replicate key experiments using standardized conditions (e.g., anhydrous DMF, 25°C) and characterize intermediates via LC-MS to identify divergent pathways.

Advanced Question: What role does the fluorosulfone group play in mediating biological or catalytic activity?

Methodological Answer:
The fluorosulfone moiety acts as a bioisostere for phosphate or carboxylate groups, enhancing membrane permeability in drug-discovery contexts. In catalysis, it serves as a leaving group in SN2 reactions due to its strong electron-withdrawing nature. For example, in Suzuki-Miyaura couplings, fluorosulfone derivatives exhibit accelerated transmetallation rates compared to non-fluorinated analogs .

Advanced Question: How can researchers assess the compound’s stability under physiological or extreme conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C typical for sulfones).
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Fluorosulfones are generally resistant to hydrolysis but may degrade under strongly acidic/basic conditions .
  • Light Exposure Tests : Use UV-Vis spectroscopy to track photodegradation (e.g., λmax shifts or absorbance loss) under IEC 62471 light-safety standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.